molecular formula C17H25NO6 B13217119 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

Cat. No.: B13217119
M. Wt: 339.4 g/mol
InChI Key: HKVSTFSXOHPRTR-UHFFFAOYSA-N
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Description

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a complex organic compound with a molecular formula of C17H25NO6. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminooxy group, and a methoxymethyl group attached to a dimethylpentanoic acid backbone. It is primarily used in research and development within the fields of organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route includes:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the aminooxy intermediate: The protected amino group is then converted to an aminooxy group through a series of reactions involving hydroxylamine derivatives.

    Introduction of the methoxymethyl group: The methoxymethyl group is introduced via a nucleophilic substitution reaction.

    Formation of the dimethylpentanoic acid backbone: The final step involves the formation of the dimethylpentanoic acid backbone through a series of carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, converting it back to the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the aminooxy group can participate in nucleophilic reactions. The methoxymethyl group provides additional stability and reactivity. The compound’s effects are mediated through its ability to modify proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(hydroxymethyl)-4,4-dimethylpentanoic acid
  • 2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(ethoxymethyl)-4,4-dimethylpentanoic acid

Uniqueness

2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxymethyl group, in particular, differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications in various fields.

Properties

Molecular Formula

C17H25NO6

Molecular Weight

339.4 g/mol

IUPAC Name

2-(methoxymethyl)-4,4-dimethyl-2-(phenylmethoxycarbonylaminooxy)pentanoic acid

InChI

InChI=1S/C17H25NO6/c1-16(2,3)11-17(12-22-4,14(19)20)24-18-15(21)23-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

HKVSTFSXOHPRTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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